Biotin-PEG12-NHS ester (CAS 365441-71-0) is an advanced, amine-reactive bioconjugation reagent characterized by its extended 12-unit polyethylene glycol (PEG) spacer. With a molecular weight of 941.1 Da, it is engineered for the covalent biotinylation of primary amines on proteins, antibodies, and macroscopic surfaces. The N-hydroxysuccinimide (NHS) ester reacts efficiently at pH 7–9 to form stable amide bonds, while the highly hydrophilic PEG12 tether imparts exceptional aqueous solubility to both the reagent and the resulting conjugate . In procurement and assay design, this specific chain length is selected primarily to overcome the severe steric hindrance and protein aggregation issues associated with shorter or non-PEGylated biotin derivatives, ensuring maximum accessibility for avidin or streptavidin binding in complex biological matrices .
Substituting Biotin-PEG12-NHS ester with shorter-chain analogs (such as Biotin-PEG4-NHS) or non-PEGylated variants (such as Sulfo-NHS-Biotin) frequently leads to assay failure due to steric hindrance and poor biophysical properties . Non-PEGylated biotin reagents are highly hydrophobic; when multiple labels are conjugated to a single protein, they often induce irreversible aggregation and precipitation in aqueous buffers. While intermediate PEG4 linkers improve solubility, their shorter spacer length is insufficient to clear the deep binding pockets of streptavidin when attached to bulky macromolecules[1]. Procurement decisions must prioritize the PEG12 variant when labeling large multiprotein complexes or when designing bifunctional therapeutics, as the extended tether is strictly required to maintain independent target engagement without steric clashing [1].
The physical length of the linker arm is the primary differentiator for Biotin-PEG12-NHS ester. Standard non-PEGylated reagents like Sulfo-NHS-Biotin provide a spacer arm of only 13.5 Å, and short-chain PEG4 variants provide approximately 29.0 Å. In contrast, the 12-unit PEG chain extends the spacer arm to approximately 56.0 Å [1]. Because the biotin-binding pocket of streptavidin is buried ~9 Å beneath its surface, bulky labeled proteins using shorter linkers often experience severe steric clashing with the tetrameric streptavidin surface. The 56.0 Å clearance provided by the PEG12 spacer ensures that the biotin moiety can fully penetrate the binding pocket while keeping the conjugated macromolecule safely distanced, thereby preserving the native binding affinity [1].
| Evidence Dimension | Spacer Arm Length |
| Target Compound Data | ~56.0 Å (Biotin-PEG12-NHS ester) |
| Comparator Or Baseline | ~29.0 Å (Biotin-PEG4-NHS ester) and 13.5 Å (Sulfo-NHS-Biotin) |
| Quantified Difference | 27.0 Å to 42.5 Å longer spacer arm |
| Conditions | Conjugation to bulky proteins requiring streptavidin pocket penetration |
Procuring the PEG12 variant is essential for labeling large antibodies or protein complexes where shorter linkers would cause steric clashing and reduce streptavidin capture efficiency.
Hydrophobic biotinylation reagents like Biotin-NHS require dissolution in organic solvents and can cause the labeled proteins to precipitate out of solution once conjugated. Biotin-PEG12-NHS ester, however, leverages its long polyethylene glycol chain to achieve high solubility in aqueous environments, with working solutions easily exceeding 2.5 mg/mL in standard buffers . More importantly, this hydrophilicity is transferred to the target molecule. When heavily labeling antibodies, the PEG12 spacer acts as a solubilizing shield, preventing the aggregation and loss of functional protein that routinely occurs when using standard LC-Biotin .
| Evidence Dimension | Conjugate Solubility and Aggregation |
| Target Compound Data | High aqueous solubility (≥ 2.5 mg/mL); prevents protein aggregation |
| Comparator Or Baseline | Biotin-NHS / LC-Biotin (Hydrophobic; induces aggregation at high labeling ratios) |
| Quantified Difference | Maintains clear aqueous solution vs. precipitation/aggregation |
| Conditions | High-ratio bioconjugation in aqueous buffers (pH 7-9) |
Buyers labeling expensive or aggregation-prone proteins must select the PEG12 variant to ensure high recovery yields and maintain the functional integrity of the bioconjugate.
In the development of bifunctional pretargeting therapeutics, the length of the PEG spacer strictly dictates functional success. A comparative study synthesizing PSMA-targeting CTT54 conjugates evaluated both PEG4 and PEG12 biotinylated variants. While both maintained high binding potencies to the primary target (IC50 = 2.53 nM for PEG4 vs. 10 nM for PEG12), only the Biotin-PEG12-CTT54 conjugate successfully demonstrated specific labeling in subsequent streptavidin-based cellular assays [1]. The shorter PEG4 spacer failed to provide the necessary spatial separation for simultaneous dual-target engagement, rendering it ineffective for the pretargeting workflow [1].
| Evidence Dimension | Specific Cellular Labeling Efficacy |
| Target Compound Data | Biotin-PEG12-CTT54 (Successful specific dual-labeling) |
| Comparator Or Baseline | Biotin-PEG4-CTT54 (Failed specific labeling despite 2.53 nM IC50) |
| Quantified Difference | Binary success vs. failure in secondary streptavidin engagement |
| Conditions | In vitro PSMA(+) PC3-PIP cell pretargeting assay |
For researchers designing PROTACs or bifunctional targeting ligands, the PEG12 spacer is quantitatively proven to provide the necessary flexibility for simultaneous multi-protein engagement where shorter PEGs fail.
Because the PEG12 spacer transfers significant hydrophilicity to the conjugate, this reagent is the optimal choice for heavily biotinylating capture and detection antibodies for ELISAs or flow cytometry. It allows for high labeling ratios without causing the antibody to precipitate, directly improving assay sensitivity and signal-to-noise ratios .
As demonstrated in PSMA-targeting studies, the ~56 Å spacer is essential for creating bifunctional molecules that must simultaneously bind a cellular target and a bulky secondary capture protein (like streptavidin) without steric clashing. It is a critical building block for modular therapeutic design where shorter linkers fail [1].
The large molecular weight and extreme hydrophilicity of the PEG12 chain render the reagent membrane-impermeable. This makes it highly effective for selectively labeling primary amines on the exterior of live cells, enabling clean, downstream pull-down assays of the cell-surface proteome without contaminating intracellular proteins .